5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves several steps. One common method includes the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with a nitrile source under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. It acts as a selective electrophilic aminating agent for nucleophiles such as nitrogen, sulfur, carbon, and oxygen. This selectivity is due to its unique spiro structure, which allows for stereoselective reactions without the formation of strongly acidic or basic byproducts .
Comparison with Similar Compounds
5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile can be compared with other similar spiro compounds, such as:
1-Oxaspiro[2.5]octane-2-carbonitrile: This compound has a similar structure but lacks the ethyl group, which may affect its reactivity and applications.
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: This compound has a carboxylate group instead of a nitrile group, leading to different chemical properties and uses.
1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadien-1-yl):
The uniqueness of this compound lies in its specific functional groups and spiro structure, which provide distinct reactivity and versatility in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-ethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-2-8-4-3-5-10(6-8)9(7-11)12-10/h8-9H,2-6H2,1H3 |
InChI Key |
QSFACOGOIUQQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(C1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.